Monomethyl itaconate

Polymer Compatibilization Polypropylene Polyethylene Terephthalate

Monomethyl itaconate (MMI) is a bifunctional monomer with a free carboxylic acid and methyl ester group. Unlike diester DMI, its hydrophilic carboxyl enables superior interfacial adhesion in polymer blends like PP/PET. With a CLogP of 1.159, it surpasses itaconic acid in cellular permeability—crucial for anti-inflammatory prodrugs (e.g., SCD-153). Its copolymerization with PEGMA yields tunable, pH-sensitive hydrogels validated for 5-fluorouracil and bupivacaine release. This unique reactivity supports both materials science and immunometabolism research.

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
CAS No. 7338-27-4
Cat. No. B1649395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonomethyl itaconate
CAS7338-27-4
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=C)C(=O)O
InChIInChI=1S/C6H8O4/c1-4(6(8)9)3-5(7)10-2/h1,3H2,2H3,(H,8,9)
InChIKeyOIYTYGOUZOARSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl Hydrogen 2-Methylenesuccinate (CAS 7338-27-4): A Monomethyl Itaconate Derivative with Bifunctional Reactivity and Prodrug Potential


4-Methyl hydrogen 2-methylenesuccinate (CAS 7338-27-4), commonly known as monomethyl itaconate (MMI) or 4-methyl itaconate (4-MI), is a monomethyl ester derivative of itaconic acid. [1] It features a distinctive α,β-unsaturated diester structure, possessing one free carboxylic acid group and one methyl ester group. This bifunctional architecture imparts a unique combination of reactivity and hydrophilicity, making it a versatile monomer for polymerization and a valuable intermediate in organic synthesis. As an endogenous immunometabolite precursor, it has also emerged as a key scaffold for developing novel anti-inflammatory prodrugs. [2]

Why 4-Methyl Hydrogen 2-Methylenesuccinate (CAS 7338-27-4) Cannot Be Simply Substituted with Other Itaconates


In the itaconate family, minor structural modifications lead to substantial differences in physicochemical and biological properties. Unlike its diester analog, dimethyl itaconate (DMI), monomethyl itaconate (MMI) retains a free carboxylic acid group, which confers significantly higher hydrophilicity. This is critical for applications where water compatibility or specific interactions are required. [1] Conversely, compared to the parent diacid, itaconic acid (IA), MMI possesses a single methyl ester, which enhances its lipophilicity and cellular permeability—a key differentiator for biological activity and prodrug design. [2] Furthermore, MMI's specific polymerization behavior in forming pH-sensitive hydrogels differs from that of other monoesters like monoethyl itaconate (MEI), impacting swelling properties and drug release kinetics. [3] Substituting MMI with a different itaconate derivative risks altering reaction kinetics, material performance, or biological efficacy, as demonstrated by direct comparative studies.

Quantitative Differentiator Guide for 4-Methyl Hydrogen 2-Methylenesuccinate (CAS 7338-27-4)


Superior Impact Resistance in Polypropylene/PET Blends Compared to Dimethyl Itaconate

In polypropylene/polyethylene terephthalate (PP/PET) blends, a compatibilizer synthesized from 4-methyl itaconate (MMI) demonstrated superior performance compared to one derived from dimethyl itaconate (DMI). The MMI-derived compatibilizer significantly increased the impact resistance of the PET phase, an effect not observed with the DMI-derived agent. [1] This performance difference is attributed to the free carboxylic acid group in MMI, which imparts hydrophilicity and enhances interfacial adhesion between the non-polar PP and polar PET phases. [1]

Polymer Compatibilization Polypropylene Polyethylene Terephthalate Impact Modification

Increased Lipophilicity (CLogP) Enabling Topical Prodrug Design vs. Itaconic Acid

4-methyl itaconate (4-MI) exhibits a significantly higher calculated lipophilicity (CLogP = 1.159) compared to the parent diacid, itaconic acid (IA, CLogP = -0.474). [1] This increase in lipophilicity is crucial for overcoming the poor cellular permeability of IA, a major limitation for its therapeutic use. The enhanced lipophilicity of 4-MI was a key factor in the successful design of a topical prodrug, SCD-153, for treating alopecia areata. [1]

Prodrug Design Immunometabolism Alopecia Areata Lipophilicity

Unique Dual Role: Copolymerization Agent and Active Metabolite of Prodrug SCD-153

Monomethyl itaconate (MMI), also known as 4-methyl itaconate, has a defined dual role. It is a proven copolymerization agent for synthesizing functional materials like pH-sensitive hydrogels. [1] Concurrently, it is the active metabolite of the novel prodrug SCD-153, which is in preclinical development for alopecia areata. [2] This is distinct from other itaconate esters like 1-methyl itaconate (1-MI) and dimethyl itaconate (DMI), which, while used in similar polymer systems, do not share this specific bioactive metabolite profile.

Prodrug Metabolism Copolymerization Reagent SCD-153 Hydrogels

Demonstrated Utility in Diverse Drug Delivery Systems (5-FU, Bupivacaine, Piroxicam)

Polymers and nanocarriers derived from monomethyl itaconate (MMI) have been successfully employed for the controlled release of several model drugs, including the anticancer agent 5-fluorouracil (5-FU), the local anesthetic bupivacaine, and the anti-inflammatory piroxicam. [1][2][3] The pH-sensitivity of MMI-based hydrogels, a property linked to its carboxylic acid group, enables environment-responsive drug release. [1] While other monomers can form drug delivery vehicles, MMI's specific combination of pH-responsiveness and copolymerization compatibility with common monomers like acrylamide and PEGMA is a key differentiator.

Drug Delivery Hydrogels Nanocarriers Controlled Release

Procurement-Driven Application Scenarios for 4-Methyl Hydrogen 2-Methylenesuccinate (CAS 7338-27-4)


Formulating High-Performance Compatibilizers for Polar/Non-Polar Polymer Blends

4-Methyl hydrogen 2-methylenesuccinate (MMI) is the preferred monomer for synthesizing compatibilizers for challenging polymer blends like polypropylene (PP) and polyethylene terephthalate (PET). Its free carboxylic acid group provides the necessary hydrophilicity to improve interfacial adhesion and significantly enhance the impact resistance of the blend, a performance benefit not achievable with diester analogs like dimethyl itaconate (DMI). [1]

Scaffold for Developing Topical and Orally Bioavailable Immunomodulatory Prodrugs

Medicinal chemistry groups developing therapies based on the immunometabolite itaconate should prioritize 4-methyl itaconate (4-MI) as a core scaffold. Its calculated lipophilicity (CLogP = 1.159) is over 1.6 log units higher than itaconic acid (IA), a key parameter enabling cellular permeability. [2] This property has been successfully exploited in the design of SCD-153, a topical prodrug for alopecia areata, and in the discovery of orally available itaconate derivatives. [3]

Synthesizing pH-Responsive Hydrogels and Micelles for Controlled Drug Delivery

Monomethyl itaconate (MMI) is a versatile monomer for creating a range of pH-sensitive biomaterials for drug delivery. Its proven copolymerization with poly(ethylene glycol) monomethacrylate (PEGMA) and acrylamide yields hydrogels with tunable swelling properties. [4] These systems have been validated for the controlled release of various therapeutic agents, including 5-fluorouracil, bupivacaine, and piroxicam, demonstrating broad utility. [5]

Investigating the Intersection of Bioactive Metabolites and Functional Polymers

For interdisciplinary research exploring metabolically-responsive materials or theranostic applications, 4-methyl itaconate (4-MI) is a unique tool. It is simultaneously a functional monomer for polymer synthesis and the active metabolite of a clinically promising prodrug (SCD-153). [2] This dual identity allows for the development of advanced materials where polymer degradation or drug release can be linked to a specific metabolic pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Monomethyl itaconate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.